N-[2-[[2-(1-acetylazetidin-3-yl)oxyacetyl]amino]-4-fluorophenyl]pyridine-2-carboxamide
Description
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up through continuous flow synthesis. This method offers advantages in terms of efficiency, scalability, and safety. The reaction conditions are carefully optimized to maintain consistent quality and yield while minimizing the need for extensive purification steps.
Properties
IUPAC Name |
N-[2-[[2-(1-acetylazetidin-3-yl)oxyacetyl]amino]-4-fluorophenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-12(25)24-9-14(10-24)28-11-18(26)22-17-8-13(20)5-6-15(17)23-19(27)16-4-2-3-7-21-16/h2-8,14H,9-11H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRKHTOJAKMYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)NC2=C(C=CC(=C2)F)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, suitable solvents (e.g., DMF, DMSO), and specific catalysts to ensure selective and efficient reactions.
Major Products Formed
Major products of these reactions can include a variety of substituted, oxidized, or reduced derivatives of the parent compound, each with distinct chemical and biological properties.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through specific molecular interactions. The azetidinyl group can participate in hydrogen bonding and hydrophobic interactions, while the fluorophenyl ring enhances binding affinity through aromatic interactions. These features enable the compound to target specific enzymes and receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
